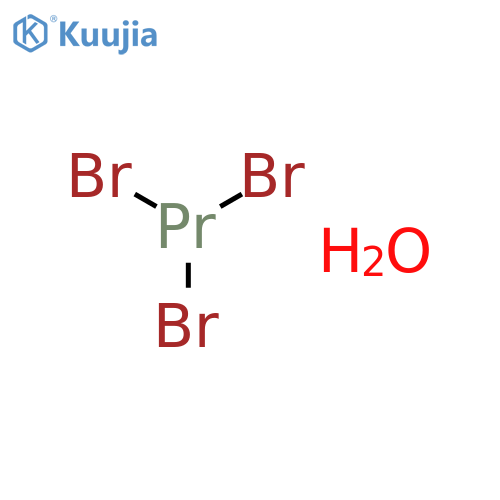Cas no 225505-12-4 (Praseodymium bromide(PrBr3), hydrate (9CI))

225505-12-4 structure
商品名:Praseodymium bromide(PrBr3), hydrate (9CI)
CAS番号:225505-12-4
MF:Br3H2OPr
メガワット:398.634932041168
MDL:MFCD00748138
CID:244749
PubChem ID:24880794
Praseodymium bromide(PrBr3), hydrate (9CI) 化学的及び物理的性質
名前と識別子
-
- Praseodymium bromide(PrBr3), hydrate (9CI)
- PRASEODYMIUM(III) BROMIDE HYDRATE
- amp
- PRASEODYMIUM(III) BROMIDE HYDRATE &
- 225505-12-4
- praseodymium(3+);tribromide;hydrate
-
- MDL: MFCD00748138
- インチ: InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3
- InChIKey: CCMZJPMVOCFMPN-UHFFFAOYSA-K
- ほほえんだ: O.Br[Pr](Br)Br
計算された属性
- せいみつぶんしりょう: 395.67300
- どういたいしつりょう: 395.67324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
じっけんとくせい
- 色と性状: No data avaiable
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 9.23000
- LogP: -9.05230
- じょうきあつ: No data available
Praseodymium bromide(PrBr3), hydrate (9CI) セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Praseodymium bromide(PrBr3), hydrate (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | IN2959-100g |
Praseodymium(III) bromide hydrate |
225505-12-4 | 99.9% | 100g |
£75.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D626807-50g |
Praseodymium bromide(PrBr3), hydrate (9CI) |
225505-12-4 | 97% | 50g |
$555 | 2024-05-23 | |
| Apollo Scientific | IN2959-25g |
Praseodymium(III) bromide hydrate |
225505-12-4 | 99.9% | 25g |
£25.00 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228990-5 g |
Praseodymium(III) bromide hydrate, |
225505-12-4 | 5g |
¥451.00 | 2023-07-10 | ||
| A2B Chem LLC | AD23263-25g |
Praseodymium bromide(PrBr3), hydrate (9CI) |
225505-12-4 | 99.9% | 25g |
$136.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D626807-50g |
Praseodymium bromide(PrBr3), hydrate (9CI) |
225505-12-4 | 97% | 50g |
$555 | 2025-02-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856477-50g |
PRASEODYMIUM(III) BROMIDE HYDRATE |
225505-12-4 | 99.99% (REO) | 50g |
2,600.00 | 2021-05-17 | |
| A2B Chem LLC | AD23263-100g |
Praseodymium bromide(PrBr3), hydrate (9CI) |
225505-12-4 | 99.9% | 100g |
$200.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228990-5g |
Praseodymium(III) bromide hydrate, |
225505-12-4 | 5g |
¥451.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | D626807-50g |
Praseodymium bromide(PrBr3), hydrate (9CI) |
225505-12-4 | 97% | 50g |
$555 | 2025-02-21 |
Praseodymium bromide(PrBr3), hydrate (9CI) 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
225505-12-4 (Praseodymium bromide(PrBr3), hydrate (9CI)) 関連製品
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:225505-12-4)溴化镨(III) 水合物

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ